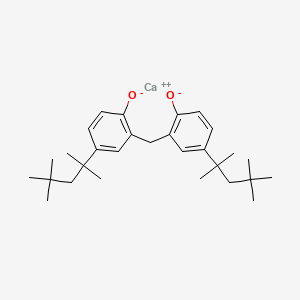
Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt typically involves the reaction of phenol derivatives with calcium salts under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 100-110°C to ensure proper crystallization and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes multiple purification steps to ensure the final product meets the required specifications. The use of advanced techniques such as gas chromatography and mass spectrometry is common to monitor the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various alcohols and hydrocarbons .
Scientific Research Applications
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of plastics, resins, and coatings due to its stabilizing properties
Mechanism of Action
The mechanism of action of Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt involves its ability to interact with various molecular targets. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s structure allows it to absorb UV radiation, converting it to thermal energy, which helps in protecting materials from UV-induced degradation .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
- 4-tert-Octyl-o-Cresol
Uniqueness
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt is unique due to its specific calcium salt form, which enhances its stability and reactivity compared to other similar compounds. Its ability to act as both an antioxidant and UV absorber makes it particularly valuable in industrial applications .
Properties
CAS No. |
68527-62-8 |
|---|---|
Molecular Formula |
C29H42CaO2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
calcium;2-[[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/C29H44O2.Ca/c1-26(2,3)18-28(7,8)22-11-13-24(30)20(16-22)15-21-17-23(12-14-25(21)31)29(9,10)19-27(4,5)6;/h11-14,16-17,30-31H,15,18-19H2,1-10H3;/q;+2/p-2 |
InChI Key |
YXSZZYUCAWASKW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])CC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



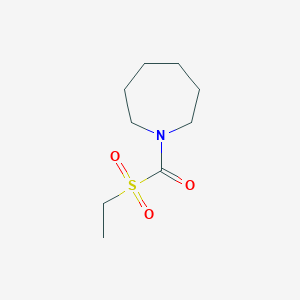
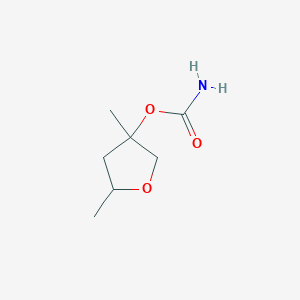

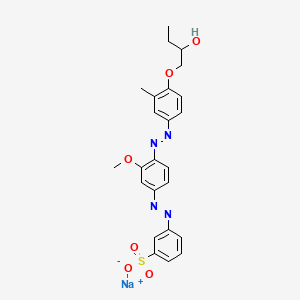
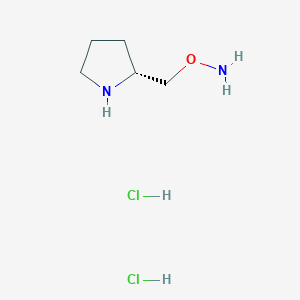
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
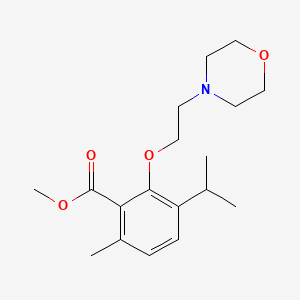
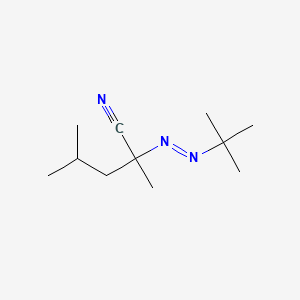


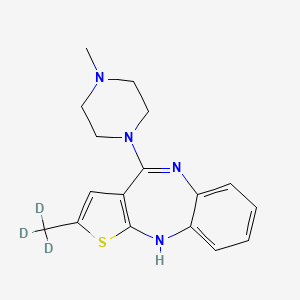
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
